N-(4-BROMOPHENYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE
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Overview
Description
N-(4-BROMOPHENYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structural features, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMOPHENYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the bromophenyl, fluoro, and thiomorpholine-carbonyl groups. Common reagents used in these reactions include bromine, fluorine sources, and thiomorpholine derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMOPHENYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions may involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce compounds with different substituents on the quinoline core.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a probe or tool for studying biological processes and interactions.
Medicine: As a potential therapeutic agent for the treatment of diseases, particularly those involving the central nervous system or infectious agents.
Industry: As a precursor for the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-BROMOPHENYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-BROMOPHENYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE include other quinoline derivatives with different substituents, such as:
- N-(4-CHLOROPHENYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE
- N-(4-METHOXYPHENYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties. For example, the presence of the bromophenyl group may enhance the compound’s ability to interact with certain molecular targets, while the fluoro and thiomorpholine-carbonyl groups may influence its pharmacokinetic properties.
Properties
IUPAC Name |
[4-(4-bromoanilino)-6-fluoroquinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrFN3OS/c21-13-1-4-15(5-2-13)24-19-16-11-14(22)3-6-18(16)23-12-17(19)20(26)25-7-9-27-10-8-25/h1-6,11-12H,7-10H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFSMASGXMUJQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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